molecular formula C6H12O3 B12838411 (2S,5S,6S)-6-Methyltetrahydro-2H-pyran-2,5-diol

(2S,5S,6S)-6-Methyltetrahydro-2H-pyran-2,5-diol

Cat. No.: B12838411
M. Wt: 132.16 g/mol
InChI Key: ZCYMCBOUZXAAJG-ZLUOBGJFSA-N
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Description

(2S,5S,6S)-6-Methyltetrahydro-2H-pyran-2,5-diol is a chiral compound with a tetrahydropyran ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5S,6S)-6-Methyltetrahydro-2H-pyran-2,5-diol typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method involves the reduction of a suitable precursor, such as a tetrahydropyran derivative, using a chiral reducing agent. The reaction is often carried out under controlled temperature and pressure conditions to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes utilize high-pressure hydrogen gas and metal catalysts, such as palladium or platinum, to reduce the precursor compounds. The reaction conditions are optimized to maximize the efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S,5S,6S)-6-Methyltetrahydro-2H-pyran-2,5-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of alcohols or other reduced derivatives.

    Substitution: The hydroxyl groups in the compound can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.

Scientific Research Applications

(2S,5S,6S)-6-Methyltetrahydro-2H-pyran-2,5-diol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2S,5S,6S)-6-Methyltetrahydro-2H-pyran-2,5-diol involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3R,4S,5S,6S)-6-(Methoxycarbonyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate
  • (1S,2S,5S,6S,7R,8S,9R,12R)-2-Hydroxy-2,6,10,10-tetramethyl-11-oxatricyclo[7.2.1.01,6]dodecane-5,7,8,12-tetrayl tetraacetate

Uniqueness

(2S,5S,6S)-6-Methyltetrahydro-2H-pyran-2,5-diol is unique due to its specific stereochemistry and the presence of two hydroxyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

IUPAC Name

(2S,5S,6S)-6-methyloxane-2,5-diol

InChI

InChI=1S/C6H12O3/c1-4-5(7)2-3-6(8)9-4/h4-8H,2-3H2,1H3/t4-,5-,6-/m0/s1

InChI Key

ZCYMCBOUZXAAJG-ZLUOBGJFSA-N

Isomeric SMILES

C[C@H]1[C@H](CC[C@H](O1)O)O

Canonical SMILES

CC1C(CCC(O1)O)O

Origin of Product

United States

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